molecular formula C21H17N3OS B2638943 N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide CAS No. 896353-45-0

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide

Cat. No.: B2638943
CAS No.: 896353-45-0
M. Wt: 359.45
InChI Key: QZNSGAHAJOTWCM-UHFFFAOYSA-N
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Description

N-(3-(1H-Benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide (CAS 896353-45-0) is a synthetic benzimidazole derivative with a molecular formula of C21H17N3OS and a molecular weight of 359.4 g/mol . This compound features a benzamide scaffold linked to a benzimidazole pharmacophore, a structural motif of high interest in medicinal chemistry due to its association with diverse biological activities . Benzimidazole-based compounds are recognized as privileged structures in drug discovery for their structural resemblance to nucleotides, which allows them to interact with enzymes and receptors in biological systems . Recent scientific literature highlights that structurally analogous benzimidazole-benzamide hybrids demonstrate potent and broad-spectrum biological profiles. Key research applications for this chemotype include investigation as antimicrobial agents against Gram-positive and Gram-negative bacterial strains, as well as antifungal agents . Furthermore, such compounds have shown significant promise in anticancer research, with specific analogues exhibiting potent activity against human colorectal carcinoma cell lines (e.g., HCT116) in vitro, in some cases exceeding the potency of standard chemotherapeutic agents like 5-Fluorouracil (5-FU) . The incorporation of the 4-(methylthio) group is a point of strategic interest for structure-activity relationship (SAR) studies, as such substitutions can critically influence the compound's electronic properties, lipophilicity, and subsequent interaction with biological targets . This product is intended for research purposes only, specifically for use in chemical biology, hit-to-lead optimization campaigns, and mechanistic studies in early drug discovery. For Research Use Only. Not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-4-methylsulfanylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3OS/c1-26-17-11-9-14(10-12-17)21(25)22-16-6-4-5-15(13-16)20-23-18-7-2-3-8-19(18)24-20/h2-13H,1H3,(H,22,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZNSGAHAJOTWCM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C3=NC4=CC=CC=C4N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like palladium on carbon (Pd/C) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. This includes optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide can undergo various chemical reactions, including:

    Oxidation: The methylthio group can be oxidized to a sulfoxide or sulfone.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzimidazole ring can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like bromine for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of a nitro group yields an amine.

Scientific Research Applications

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer properties due to its ability to inhibit cell proliferation.

Mechanism of Action

The mechanism of action of N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide involves its interaction with specific molecular targets. It is known to bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Key structural variations among analogs include substitutions on the benzamide or benzimidazole rings, which influence melting points, solubility, and bioavailability.

Table 1: Physicochemical Properties of Selected Analogs
Compound ID / Structure Substituents Melting Point (°C) Key Spectral Data (IR/NMR) Reference
Target Compound: N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide 4-(methylthio) Not Reported Likely νC=S (1243–1258 cm⁻¹) N/A
(E)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)-N-(4-hydroxyphenyl)benzamide (16) 4-hydroxy >300 νNH: 3278–3414 cm⁻¹; δ 179.61 (C=O) in ¹³C NMR
(E)-N-(3-chlorophenyl)-4-(3-(1H-benzo[d]imidazol-2-yl)-3-oxoprop-1-en-1-yl)benzamide (6) 3-chloro Not Reported Chalcone C=O at δ 167.56 (¹³C NMR)
3-(2-(1H-benzo[d]imidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide (W1) 2,4-dinitrophenyl Not Reported νC=S: 1247–1255 cm⁻¹; δ 130.62 (aromatic C)

Key Observations :

  • Hydroxy Substituents (e.g., compound 16): Increase melting points (>300°C) due to hydrogen bonding .
  • Methylthio Group : Balances lipophilicity (logP) and polar surface area (PSA), favoring oral bioavailability .

Key Observations :

  • Neuromodulatory Activity : Halogenated derivatives (e.g., compound 28) show potent mGlu5 antagonism, likely due to enhanced binding via halogen interactions .
  • Anticancer Activity : Compounds with dual benzimidazole motifs (e.g., 2a) exhibit low µM IC₅₀ values, suggesting synergistic effects from hydrogen bonding and π-π stacking .
  • Chalcone Derivatives (e.g., compound 8): Propenone linkers enable conjugation with cellular targets like TP53, promoting apoptosis .

Pharmacokinetic and Bioavailability Considerations

  • Metabolic Stability : Methylthio groups may resist oxidation better than methoxy (-OMe) or hydroxy (-OH) substituents, extending half-life .

Biological Activity

N-(3-(1H-benzo[d]imidazol-2-yl)phenyl)-4-(methylthio)benzamide, a compound with the CAS number 941930-18-3, is a derivative of benzimidazole known for its diverse biological activities. This article provides an in-depth analysis of its biological activity, including antimicrobial properties, potential mechanisms of action, and relevant case studies.

  • Molecular Formula : C22H19N3OS
  • Molecular Weight : 373.5 g/mol
  • Structure : The compound features a benzimidazole moiety linked to a phenyl group and a methylthio-substituted benzamide.

Antimicrobial Activity

Recent studies have highlighted the compound's significant antimicrobial properties. For instance, derivatives of benzimidazole have shown high activity against various pathogens, including Staphylococcus aureus, Escherichia coli, and Candida albicans.

Table 1: Antimicrobial Activity of Benzimidazole Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
3aoStaphylococcus aureus (ATCC 25923)< 1 µg/mL
3adCandida albicans (ATCC 10231)3.9–7.8 µg/mL
3aqMycobacterium smegmatis3.9 µg/mL

These compounds were tested through standard antimicrobial susceptibility testing methods, demonstrating that several derivatives possess low MIC values, indicating potent antimicrobial effects .

The mechanisms behind the biological activity of this compound are thought to involve:

  • Inhibition of Biofilm Formation : Studies indicate that certain benzimidazole derivatives can inhibit biofilm formation and effectively kill cells in mature biofilms, which is crucial for tackling persistent infections .
  • Molecular Docking Studies : Molecular docking analyses have identified potential targets such as (p)ppGpp synthetases/hydrolases and FtsZ proteins, suggesting that these compounds may interfere with bacterial cell division and stress response mechanisms .

Case Studies

  • Antimicrobial Efficacy Against MRSA : A study showcased the effectiveness of synthesized benzimidazole derivatives against methicillin-resistant Staphylococcus aureus (MRSA). Compounds like 3ao exhibited MIC values below 1 µg/mL, making them promising candidates for further development as antimicrobial agents .
  • Activity Against Biofilms : Another investigation focused on the ability of these compounds to disrupt biofilms formed by Candida albicans. The results demonstrated that certain derivatives not only inhibited biofilm formation but also reduced the viability of established biofilms significantly .

Q & A

Q. How can synthetic challenges (e.g., poor solubility or regioselectivity) be mitigated during scale-up?

  • Methodological Answer :
  • Solvent-Free Conditions : Apply Eaton’s reagent (P₂O₅·MeSO₃H) for Friedel-Crafts acylation, reducing solvent waste .
  • Microwave-Assisted Synthesis : Enhance reaction rates and purity by heating at 150°C for 10 minutes in sealed vessels .
  • Recrystallization : Use ethanol/water mixtures to improve crystallinity and remove polar byproducts .

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